molecular formula C20H13ClFN3O2S2 B3002053 N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260943-21-2

N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3002053
CAS No.: 1260943-21-2
M. Wt: 445.91
InChI Key: TVSYPLJLHVLBIN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a sulfur-containing fused heterocyclic core. The structure features a 4-chlorophenylacetamide group linked via a sulfanyl bridge to a 3-(2-fluorophenyl)-substituted thienopyrimidinone scaffold.

Key structural attributes:

  • 4-Chlorophenyl group: Enhances lipophilicity and membrane permeability.
  • 2-Fluorophenyl substituent: Modulates electronic effects and steric interactions.
  • Sulfanyl bridge: Facilitates conjugation and redox activity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSYPLJLHVLBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies suggest that it may inhibit COX-2 with an IC50 value in the micromolar range, indicating moderate potency against inflammation-related pathways .
  • Anticancer Activity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The compound displays antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX-2 InhibitionModerate inhibition (IC50 ~ 10 μM)
CytotoxicitySignificant against MCF-7 cells
Antioxidant ActivityPositive effect on oxidative stress

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on MCF-7 and Hek293 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values of approximately 15 μM for MCF-7 cells. This suggests significant potential for further development as an anticancer agent .
  • Enzyme Interaction Study : Molecular docking simulations were conducted to predict the binding affinity of the compound to COX-2. The results indicated favorable interactions with key amino acid residues within the active site, supporting its role as a competitive inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone
  • Target Compound: The thieno[3,2-d]pyrimidinone core () offers greater planarity and sulfur-mediated π-stacking compared to the pyrido[2,3-d]pyrimidinone analog ().
  • Pyrido[2,3-d]pyrimidinone Derivative: Substitution with a pyridine ring () introduces nitrogen lone pairs, increasing hydrogen-bonding capacity but reducing lipophilicity.
Dihydropyrimidinone Derivatives
  • N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (): Melting Point: 230°C vs. unreported for the target compound. Bioactivity: Demonstrated antimicrobial activity due to dichlorophenyl and dihydropyrimidinone synergy .

Substituent Effects

Aryl Group Modifications
  • 4-Chlorophenyl vs. 2-Trifluoromethylphenyl ():
    • The trifluoromethyl group in increases electronegativity and metabolic stability but reduces solubility compared to the chloro substituent.
  • 2-Fluorophenyl vs.
Sulfanyl vs. Oxygen/Nitrogen Bridges
  • Sulfanyl Bridge (Target Compound): Enhances nucleophilicity and redox activity.
  • Oxygen/Nitrogen Bridges (Not in evidence): Typically reduce reactivity but improve hydrolytic stability.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility (DMSO) Reference
Target Compound Not reported Moderate
N-(2,3-Dichlorophenyl) analog 230 Low
2-Trifluoromethylphenyl analog Not reported Poor
Pyrido[2,3-d]pyrimidinone analog Not reported High

NMR and IR Spectral Data

  • Target Compound : Expected C=O stretch at ~1664 cm⁻¹ (IR) and aromatic proton shifts at δ 7.2–7.9 ppm (¹H-NMR), similar to and .
  • Key Differences :
    • : NHCO peak at δ 10.10 ppm (¹H-NMR) vs. δ 10.13 ppm in , indicating subtle electronic effects from substituents.
    • : Region-specific chemical shift variations (positions 29–44) highlight substituent-induced electronic perturbations .

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